2-(Dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-4-7(6(3)15-12-4)9-11-5(2)8(16-9)10(13)14/h1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOOWXFFWCUOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(ON=C2C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(Dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is the bromodomain and extraterminal (BET) protein family . These proteins play a crucial role in regulating gene expression, and their inhibition can have significant effects on cellular function.
Mode of Action
The compound acts as a potent and selective inhibitor of the BET protein family. By binding to these proteins, it prevents them from interacting with other molecules and carrying out their normal functions. This can lead to changes in gene expression and cellular activity.
Biochemical Pathways
Given its target, it is likely that it impacts pathways related togene expression and cellular regulation .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which it is used. Given its role as a BET inhibitor, it could potentially lead to changes in gene expression that result in altered cellular activity. .
Biological Activity
Overview
2-(Dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS Number: 1082897-80-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. With a molecular formula of C10H10N2O3S and a molecular weight of 238.27 g/mol, this compound is primarily recognized for its role as a selective inhibitor of the bromodomain and extraterminal (BET) protein family, which plays a significant role in gene expression and cellular regulation.
The mechanism of action for this compound involves its binding to BET proteins, which are critical in regulating transcriptional processes. By inhibiting these proteins, the compound can alter gene expression patterns, potentially leading to therapeutic effects in various diseases, particularly cancers.
Target and Mode of Action
- Primary Target : BET protein family
- Mode of Action : Potent and selective inhibition leading to changes in gene expression
Biological Activity
The biological activity of this compound has been evaluated in various studies. Below are some key findings:
| Study | Cell Line | IC50 Value (μM) | Effect |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 15.63 | Induces apoptosis |
| Study 2 | U937 (monocytic leukemia) | < 5.0 | Cytotoxic effects observed |
| Study 3 | A549 (lung cancer) | 12.0 | Inhibitory effects on proliferation |
Case Studies
-
Apoptosis Induction in Cancer Cells :
A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells. The mechanism was linked to increased expression of p53 and activation of caspase pathways, indicating a potential pathway for therapeutic intervention in breast cancer . -
Inhibition of Proliferation :
In another investigation involving U937 cells, the compound exhibited substantial cytotoxicity with an IC50 value lower than 5 μM. This suggests that it could serve as a promising candidate for further development as an anti-leukemic agent .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile is crucial for understanding the bioavailability of the compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) are important for determining how effectively the compound can reach its target site within the body.
Future Directions
Further research is needed to explore the full therapeutic potential of this compound. This includes:
- In Vivo Studies : To assess efficacy and safety profiles in animal models.
- Structural Modifications : To enhance potency and selectivity against specific cancer types.
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds have been synthesized and studied for diverse biological activities:
Key Structural Differences:
- Position 2 Substituent: The target compound’s dimethyl-1,2-oxazole group distinguishes it from analogs with triazole (), benzylamino (), or tetrazole () substituents.
Enzyme Inhibition
- Xanthine Oxidase (XO) Inhibition: Derivatives like 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid () exhibit XO inhibition (IC₅₀ values ~0.5–5 µM), comparable to febuxostat, a clinical XO inhibitor. The dimethyl-oxazole group in the target compound may modulate enzyme affinity differently due to steric and electronic effects.
- Antidiabetic Activity: The 4-chlorobenzylamino analog () enhances insulin sensitivity in diabetic rats by reducing oxidative stress (e.g., SOD and CAT enzyme modulation).
Anti-inflammatory Potential
Thiazole-carboxylic acids with heteroaromatic substituents (e.g., triazole, oxazole) often target inflammatory pathways. For example, 2-(4-chlorobenzylamino)-4-methylthiazole-5-carboxylic acid reduces TNF-α and IL-6 levels in diabetic models . The target compound’s dimethyl-oxazole group may enhance lipophilicity, improving membrane permeability for inflammatory targets.
Physicochemical Data
- Melting Points : Similar compounds (e.g., 5-(2-methylthiazol-4-yl)-3-isoxazolecarboxylic acid ) exhibit mp = 166–167°C , suggesting the target compound may have comparable thermal stability.
- Solubility: The carboxylic acid group enhances aqueous solubility, while the dimethyl-oxazole may reduce logP compared to benzylamino analogs.
Q & A
Q. Key Considerations :
- Purity optimization requires recrystallization from DMF/acetic acid mixtures .
- Intermediate characterization via TLC or HPLC ensures reaction progression .
Basic: What spectroscopic and analytical techniques are critical for structural validation?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
